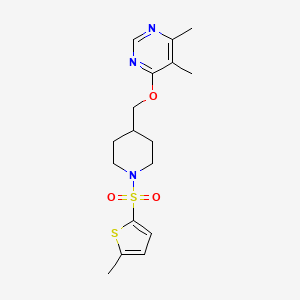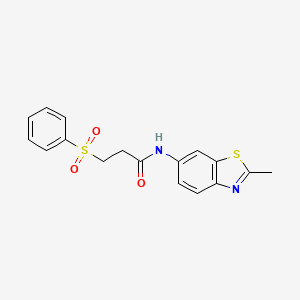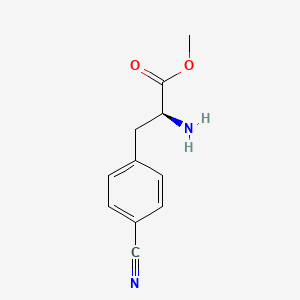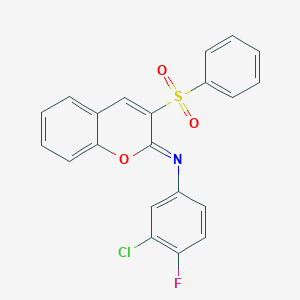
4,5-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,5-Dimethyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine” is a complex organic molecule that contains several important functional groups. These include a pyrimidine ring, a thiophene ring, and a piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve various intra- and intermolecular reactions . Thiophene derivatives, for example, are synthesized through exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine ring substituted with two methyl groups and a methoxy group linked to a piperidine ring . The piperidine ring is further substituted with a sulfonyl group linked to a methylthiophene ring.Scientific Research Applications
Organic Synthesis Applications
Studies have explored the synthetic pathways and reactions involving pyrimidine derivatives, showcasing their versatility in organic chemistry. For instance, the generation and trapping of dimethylenepyrimidinones through reactions involving sulfones indicate the potential for creating reactive intermediates useful in synthesizing complex molecular structures (Tomé, Cavaleiro, & Storr, 1996). Additionally, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds demonstrates the application in generating molecules with potential anti-inflammatory and analgesic properties (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Medicinal Chemistry
Pyrimidine derivatives have been extensively studied for their biological activities. For example, compounds related to pyrimidines have shown significant antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012). The structural modification of these molecules can lead to the development of new therapeutic agents with enhanced efficacy and selectivity.
Corrosion Inhibition
Research into piperidine derivatives related to pyrimidines has also highlighted their application in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of such compounds on the corrosion of metals, indicating their potential industrial applications in protecting materials (Kaya et al., 2016).
Material Science
In material science, pyrimidine derivatives have been utilized in the development of new materials with unique properties. For example, synthetic bacteriochlorins incorporating spiro-piperidine units demonstrate tailored spectral properties for potential applications in photodynamic therapy and solar energy conversion (Reddy et al., 2013).
Future Directions
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-12-4-5-16(24-12)25(21,22)20-8-6-15(7-9-20)10-23-17-13(2)14(3)18-11-19-17/h4-5,11,15H,6-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBYFDSWPVMDKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)

![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)
![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)
![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)

![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)
![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)


